4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole
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Overview
Description
“4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole” is a chemical compound. It is also known as “4-(Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole” or "7-Fluoro-N,N-dimethylbenzofurazan-4-sulfonamide" . This compound is used as a fluorogenic derivatizing agent for thiols .
Synthesis Analysis
The synthesis of a similar compound, “4-(N,N-dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH)”, has been described in a five-step process . The MDBDH was prepared in high yields as a stable new derivatizing agent for carbonyl compounds .Chemical Reactions Analysis
The compound reacts with aldehydes in the presence of an acidic catalyst to form the corresponding hydrazones . It also reacts with oxidizers such as nitrogen dioxide and nitrite .Physical and Chemical Properties Analysis
The compound has negligible fluorescence, but its thiol derivatives fluoresce intensively . It has improved solubility in polar solvents like methanol and ethanol .Scientific Research Applications
Chemiluminescence Detection in Liquid Chromatography
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) is used in high-performance liquid chromatography (HPLC) as a chemilumigenic reagent, particularly for peroxyoxalate chemiluminescence (PO-CL) detection. This compound allows for the sensitive detection of amino acids and epinephrine at the femtomole level (Uzu et al., 1991).
Fluorescent Labeling of Analytes
As a fluorogenic and fluorescent labeling reagent, it is used for the detection of various analytes. Its effectiveness in enhancing the fluorescence characteristics and sensitivity in the analysis of different compounds, such as amino acids, has been noted (Uchiyama et al., 2001).
Precolumn Fluorescence Derivatization
This compound acts as a fluorescence derivatization reagent for carboxylic acids, such as fatty acids and drugs containing a carboxyl moiety, in liquid chromatography. It is involved in the formation of fluorescent products that are detectable in the femtomole range (Prados et al., 1997).
Thiol-Specific Fluorogenic Reagent
DBD-F serves as a thiol-specific fluorogenic reagent. It is particularly reactive and produces intense fluorescence, facilitating the quantitative analysis of thiols in biological samples (Toyo’oka et al., 1989).
Separation of Amino Acid Enantiomers
It is used for derivatizing L- and D-amino acids, aiding in their separation on chromatographic columns. This application is significant for studying the enantiomeric forms of amino acids (Imai & Fukushima, 1993).
Derivatizing Agent for Aldehydes
Acting as a derivatizing agent for carbonyl compounds, particularly aldehydes, it is used in chromatographic analysis. Its application in the determination of aldehydes in automobile exhaust exemplifies its utility in environmental monitoring (Jachmann & Karst, 2001).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withSorbitol dehydrogenase , an enzyme involved in the conversion of sorbitol to fructose in the body.
Mode of Action
It is known to be afluorogenic tagging reagent . This means it can react with certain molecules to produce a fluorescent product, which can be detected and quantified. This property is often used in High-Performance Liquid Chromatography (HPLC) for the detection of specific compounds .
Biochemical Pathways
Given its potential interaction with sorbitol dehydrogenase, it may influence thepolyol pathway , which is involved in glucose metabolism .
Result of Action
The result of the compound’s action is primarily the production of a fluorescent product when it reacts with certain molecules . This fluorescence can be used to detect and quantify the presence of these molecules in a sample.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its fluorescence properties can be affected by the pH and temperature of the environment . Additionally, the presence of other compounds can also influence its reactivity and fluorescence .
Properties
IUPAC Name |
7-amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3S/c1-12(2)16(13,14)6-4-3-5(9)7-8(6)11-15-10-7/h3-4H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHMJRAHRITJBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659820 |
Source
|
Record name | 7-Amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147611-83-4 |
Source
|
Record name | 7-Amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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